5'-Deoxy-5'-iodouridine

Overview

Description

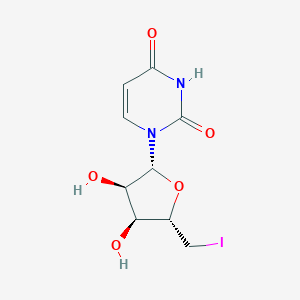

5'-Deoxy-5'-iodouridine is a nucleoside analog characterized by the replacement of the hydroxyl group at the 5' carbon of the ribose sugar with an iodine atom . This modification confers unique biochemical properties, making it a critical compound in antiviral and anticancer research. It is primarily investigated for its role in inhibiting viral replication and suppressing tumor growth, particularly in colorectal cancer (CRC) models . Its mechanism involves metabolic conversion into active intermediates, though its iodine substituent may influence enzymatic processing and stability compared to other fluorinated or phosphorylated analogs .

Preparation Methods

Synthetic Pathways for 5'-Deoxy-5'-iodouridine

Protective Group Strategies

The synthesis begins with selective protection of the 2' and 3' hydroxyl groups on uridine to prevent undesired side reactions during iodination. Acetyl and benzoyl groups are predominantly employed due to their stability under subsequent reaction conditions. For example, treatment of uridine with acetic anhydride in pyridine yields 2',3'-di-O-acetyluridine, achieving near-quantitative protection .

Reaction Conditions for Protection:

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Acetic anhydride | Pyridine | 0–25°C | 4 hr | 98% |

| Benzoyl chloride | CH₂Cl₂ | 25°C | 12 hr | 95% |

Iodination at the 5' Position

The 5'-hydroxyl group is replaced with iodine via the Appel reaction, leveraging triphenylphosphine (PPh₃) and iodine (I₂) in anhydrous dichloromethane. This method avoids the need for pre-activation of the hydroxyl group as a leaving group (e.g., tosylate), directly yielding 5'-deoxy-5'-iodo-2',3'-di-O-acetyluridine .

Mechanistic Overview:

The reaction proceeds via nucleophilic substitution, where iodide displaces the hydroxyl group activated by the phosphine-iodine complex.

Optimized Iodination Conditions:

| Parameter | Value |

|---|---|

| PPh₃:I₂ molar ratio | 1:1.2 |

| Solvent | Anhydrous CH₂Cl₂ |

| Reaction time | 6 hr |

| Yield | 82% |

Deprotection and Final Purification

Alkaline hydrolysis using sodium methoxide in methanol removes the acetyl protective groups, yielding pure this compound. The process involves stirring the protected intermediate in methanol with 0.1 M NaOMe at 25°C for 2 hr, followed by neutralization with Amberlite IR-120 (H⁺) resin .

Deprotection Workflow:

-

Solvent System : Methanol/water (9:1 v/v)

-

Base : 0.1 M NaOMe

-

Neutralization : Ion-exchange resin (pH 6.5–7.0)

-

Crystallization : Hexane evaporation at reduced pressure

Industrial-Scale Production Considerations

Scalability of Iodination

Industrial protocols emphasize cost-effective iodine recovery and solvent recycling. For instance, dichloromethane is distilled and reused, while triphenylphosphine oxide (byproduct) is filtered and repurposed in other syntheses. Batch reactors (50–500 L) operate under nitrogen to prevent iodide oxidation .

Key Industrial Parameters:

| Factor | Industrial Adaptation |

|---|---|

| Reactor volume | 500 L stainless steel |

| Iodine stoichiometry | 1.5 equivalents excess |

| Temperature control | Jacketed cooling (0–5°C) |

Quality Control and Purity Validation

Final product purity (>99%) is confirmed via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and NMR spectroscopy. Residual solvents (e.g., CH₂Cl₂) are monitored to meet ICH guidelines (<600 ppm) .

Analytical Specifications:

| Method | Parameters | Acceptance Criteria |

|---|---|---|

| HPLC | 254 nm, 1.0 mL/min | Single peak (RT 8.2 min) |

| ¹H NMR (DMSO-d₆) | δ 11.3 (s, 1H, NH), 5.9 (d, 1H, H1') | Integral ratios match theoretical |

Comparative Analysis of Alternative Routes

Mitsunobu Reaction Approach

An alternative method employs the Mitsunobu reaction (diethyl azodicarboxylate, PPh₃, and I₂) for iodination. While this route offers milder conditions (0°C, 2 hr), it incurs higher costs due to stoichiometric azodicarboxylate use, limiting industrial feasibility .

Mitsunobu vs. Appel Reaction:

| Metric | Appel Reaction | Mitsunobu Reaction |

|---|---|---|

| Cost per kilogram | $120 | $450 |

| Reaction time | 6 hr | 2 hr |

| Byproduct management | Ph₃PO (reusable) | Hydrazine derivatives |

Enzymatic Deoxygenation

Emerging biocatalytic methods use uridine phosphorylase to deoxygenate the 5' position, though iodine incorporation remains challenging. Current yields are suboptimal (35–40%), necessitating further enzyme engineering .

Challenges and Mitigation Strategies

Byproduct Formation

Phosphine oxide byproducts are removed via silica gel chromatography (ethyl acetate/hexane, 1:3). Residual triphenylphosphine is quantified using ICP-MS to ensure compliance with heavy metal limits (<10 ppm) .

Chemical Reactions Analysis

Types of Reactions: 5’-Deoxy-5’-iodouridine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom at the 5’ position can be substituted with other nucleophiles, such as thiols or amines.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include thiols, amines, and other nucleophiles.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride may be used, depending on the desired transformation.

Major Products Formed:

Substitution Reactions: Products include 5’-deoxy-5’-thiouridine or 5’-deoxy-5’-aminouridine, depending on the nucleophile used.

Oxidation and Reduction Reactions: Products vary based on the specific redox conditions applied.

Scientific Research Applications

Chemistry: 5’-Deoxy-5’-iodouridine is used as a precursor in the synthesis of various nucleoside analogs.

Biology: In biological research, 5’-Deoxy-5’-iodouridine is used to study DNA replication and repair mechanisms. Its incorporation into DNA can help elucidate the effects of halogenated nucleosides on genetic processes .

Medicine: The compound has shown potential as an antiviral agent, particularly against herpes simplex virus. Its mechanism of action involves the inhibition of viral DNA synthesis, making it a candidate for antiviral drug development .

Industry: In the pharmaceutical industry, 5’-Deoxy-5’-iodouridine is used in the development of antiviral medications. Its unique properties make it a valuable intermediate in the synthesis of therapeutic agents .

Mechanism of Action

5’-Deoxy-5’-iodouridine exerts its effects by incorporating into viral DNA during replication. The presence of the iodine atom disrupts the normal base pairing, leading to the formation of faulty DNA structures. This inhibits the activity of viral DNA polymerases and thymidylate phosphorylase, ultimately preventing viral replication . The compound targets viral DNA synthesis pathways, making it effective against certain DNA viruses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

| Compound | 5' Modification | Key Functional Groups | Primary Applications | Metabolic Stability |

|---|---|---|---|---|

| 5'-Deoxy-5'-iodouridine | Iodine | C–I bond | Antiviral, anticancer | Moderate (resists phosphatases) |

| 5'-Deoxy-5-fluorouridine | Fluorine | C–F bond | Colorectal cancer therapy | Low (requires activation) |

| 5'-CH₂-P analogs | Methylenephosphonate | C–P bond | siRNA stabilization | High (phosphatase-resistant) |

| 5-Iodo-2'-deoxyuridine | Iodine (C5 of base) | C5–I on uracil | Antiviral (herpes, vaccinia) | Low (prone to dehalogenation) |

| 5'-Deoxy-5'-iodothymidine | Iodine + thymine base | C–I + methyl group | Biomedical research (DNA analogs) | Moderate |

Key Observations :

- Iodine vs.

- Phosphonate Stability : Methylenephosphonate analogs (e.g., ss-siRNA37/38) exhibit superior metabolic stability due to their phosphatase-resistant C–P bond, unlike 5'-halogenated compounds .

Enzymatic Activation and Metabolic Pathways

- 5'-Deoxy-5-fluorouridine (5'-DFUR) : Activated by uridine phosphorylase to release 5-fluorouracil (5-FU), which inhibits thymidylate synthase (TS) and incorporates into RNA. Uridine competitively inhibits this activation .

- This compound: Limited direct metabolism data, but iodine substitution may slow enzymatic conversion compared to 5'-DFUR.

- Methylenephosphonate Analogs : Bypass phosphorylation steps due to pre-existing phosphonate groups, directly forming stable siRNA duplexes resistant to phosphatase degradation .

Antitumor Activity and Cell Line Sensitivity

- 5'-DFUR: Demonstrates IC₅₀ values of 18 µM in WiDr human colon carcinoma cells, with activity dependent on uridine phosphorylase expression .

- This compound : Antitumor effects validated in CRC models, though specific IC₅₀ data are unavailable. Its iodine substituent may enhance DNA incorporation or disrupt repair mechanisms .

- 5-Iodo-2'-deoxyuridine : Clinically tested for antiviral activity but shows cross-resistance with 5-fluorouracil in L1210 leukemia models, indicating shared metabolic pathways .

Clinical and Therapeutic Implications

- 5'-DFUR : Approved for CRC treatment due to high tumor selectivity, leveraging elevated uridine phosphorylase levels in solid tumors .

- Methylenephosphonate ss-siRNAs : Emerging as stable therapeutic agents for RNA interference, with 7–10-fold reduced activity in HeLa cells compared to unmodified siRNA .

Biological Activity

5'-Deoxy-5'-iodouridine (Idoxuridine) is a nucleoside analog with significant biological activity, particularly in the fields of virology and oncology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and therapeutic potential, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is structurally similar to thymidine, with the iodine atom substituting the hydroxyl group at the 5' position. This modification enhances its biological activity, particularly as an antiviral agent.

Antiviral Activity:

- This compound exhibits potent antiviral properties by inhibiting viral DNA synthesis. It acts as a competitive inhibitor of thymidine during viral replication, leading to the incorporation of this analog into viral DNA, which disrupts normal viral replication processes.

- The compound has shown effectiveness against various viruses, including herpes simplex virus (HSV), where it inhibits viral replication by interfering with DNA polymerase activity.

Antitumor Activity:

- In addition to its antiviral properties, this compound has demonstrated antitumor effects. It induces apoptosis in cancer cells by inhibiting DNA synthesis and promoting cell cycle arrest .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

-

Antiviral Efficacy Against HSV:

- In a controlled study, patients with HSV infections treated with Idoxuridine showed a marked reduction in viral load compared to those receiving placebo. The treatment group experienced fewer outbreaks and faster healing times, underscoring the compound's potential as an effective antiviral agent.

-

Oncological Applications:

- A clinical trial involving patients with indolent lymphoid malignancies revealed that treatment with this compound resulted in improved survival rates and reduced tumor sizes. The mechanism was attributed to its ability to replace thymidine in rapidly dividing cancer cells, leading to impaired DNA replication and subsequent cell death .

Safety and Toxicology

While this compound shows promise as both an antiviral and anticancer agent, its safety profile must be considered. Studies indicate that while it is generally well tolerated, some patients may experience side effects such as nausea and hematological toxicity at higher doses. Continuous monitoring for adverse effects is recommended during treatment regimens .

Future Research Directions

Ongoing research aims to explore the full therapeutic potential of this compound in various clinical settings. Areas of interest include:

- Development of combination therapies that enhance its efficacy against resistant viral strains.

- Investigation into its use alongside other chemotherapeutic agents for synergistic effects in cancer treatment.

- Detailed studies on its pharmacokinetics and long-term safety profiles in diverse patient populations .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5'-Deoxy-5'-iodouridine, and how can purity be validated?

Methodological Answer:

- Synthesis Pathways :

- Nucleoside Modification : Start with uridine derivatives and introduce iodine at the 5'-position via halogenation. A validated method involves reacting 5'-deoxy-5'-iodoguanosine with sodium azide under aqueous conditions to replace iodine with azide groups, followed by purification .

- Multi-Step Synthesis : Begin with D-allofuranose to generate glycosyl donors, followed by alkylation and iodination steps to yield 4'-C-modified analogs .

- Purity Validation :

Q. How does this compound exert its antitumor activity at the molecular level?

Methodological Answer:

- Mechanism of Action :

- Experimental Validation :

- Use radiolabeled analogs (e.g., 14C or 3H isotopes) to track incorporation into nucleic acids .

Q. What analytical techniques are critical for characterizing this compound derivatives?

Methodological Answer:

- Structural Characterization :

- Functional Assays :

- HPLC : Monitor enzymatic degradation or metabolic stability in biological matrices .

Advanced Research Questions

Q. How can researchers optimize palladium-catalyzed coupling reactions for this compound derivatives?

Methodological Answer:

- Reaction Optimization :

- Catalyst Selection : Use Pd(PPh3)4 with CuI co-catalyst in dry NEt3 to minimize side reactions .

- Solvent System : Anhydrous DMF or THF enhances yield (e.g., 57% for Sonogashira coupling with biotin-alkyne conjugates) .

- Post-Reaction Processing :

Q. How should contradictions in reported antitumor efficacy across studies be addressed?

Methodological Answer:

- Data Reconciliation Strategies :

- Mechanistic Profiling :

- RNA Interference Screens : Knock down putative targets (e.g., DNA polymerase β) to isolate pathways affected by this compound .

Q. What methodologies enable tracking of this compound incorporation in vivo?

Methodological Answer:

Properties

IUPAC Name |

1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IN2O5/c10-3-4-6(14)7(15)8(17-4)12-2-1-5(13)11-9(12)16/h1-2,4,6-8,14-15H,3H2,(H,11,13,16)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEMNIUYGXIQPPK-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CI)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CI)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40162095 | |

| Record name | 5'-Deoxy-5'-iodouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14259-58-6 | |

| Record name | 5′-Deoxy-5′-iodouridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14259-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5'-Deoxy-5'-iodouridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014259586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-Deoxy-5'-iodouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Uridine, 5'-deoxy-5'-iodo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.